molecular formula C20H20BrFN2O3S B1410208 ethyl 6-bromo-2-(((((4-fluorophenyl)thio)methyl)amino)methyl)-5-hydroxy-1-methyl-1H-indole-3-carboxylate CAS No. 1704066-65-8

ethyl 6-bromo-2-(((((4-fluorophenyl)thio)methyl)amino)methyl)-5-hydroxy-1-methyl-1H-indole-3-carboxylate

Cat. No. B1410208
CAS RN: 1704066-65-8
M. Wt: 467.4 g/mol
InChI Key: YPANSGWJLBCVBR-UHFFFAOYSA-N
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Description

Compounds with similar structures are often used in medicinal chemistry due to their potential biological activities . They can serve as valuable building blocks in organic synthesis .


Synthesis Analysis

The synthesis of similar compounds often involves reactions like protodeboronation of boronic esters or reactions with 2-bromoacetophenones .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can include various transformations such as oxidations, aminations, halogenations, and C–C bond formations .

Scientific Research Applications

Synthesis Processes

  • Arbidol Mannich Reaction Synthesis: A study focusing on the synthesis process of arbidol hydrochloride using ethyl 6-bromo-2-((((4-fluorophenyl)thio)methyl)amino)methyl)-5-hydroxy-1-methyl-1H-indole-3-carboxylate as a raw material identified optimal synthesis parameters (Liu Zong-lin, 2013).

Chemical Analysis and Structure

  • Single Crystal X-ray and Vibrational Spectral Studies: A new mecarbinate derivative, ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2,6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate, was synthesized and analyzed using X-ray and vibrational spectral studies (Da-Yun Luo et al., 2019).

Antiviral Activities

  • In vitro Antiviral Activity Against Influenza and Hepatitis B Viruses: A series of ethyl 5-hydroxyindole-3-carboxylates, including derivatives of ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate, were evaluated for their anti-hepatitis B virus (HBV) activities. Among them, specific derivatives displayed significant anti-HBV activity, more potent than the positive control lamivudine (Chunshen Zhao et al., 2006).
  • Effectiveness Against Influenza A3 Virus and Respiratory Syncytial Virus: A study synthesized and evaluated the anti-influenza virus activity of ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate derivatives in vitro. It was found that all synthesized compounds showed definite antiviral activity, with some being comparable to ribavirin and arbidol (Gong Ping, 2004).

Synthesis of Derivatives for Pharmaceutical Applications

  • Synthesis of Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate Derivatives: Research conducted to design and synthesize new derivatives of ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate revealed that these compounds showed significant antiviral activities in vitro. The study focused on anti-influenza A3 virus and anti-RSV activities (Gong Ping, 2006).

Pharmacological Research

  • Evaluation of Antinociceptive Activities: The antinociceptive activities of enaminone compounds, including derivatives of ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate, were evaluated using formalin and hot plate tests in mice. The study found that certain compounds had significant antinociceptive activity, dependent on GABA receptors (W. Masocha et al., 2016).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological target it interacts with. Compounds with similar structures have been found to have antiviral and anti-infective properties .

properties

IUPAC Name

ethyl 6-bromo-2-[[(4-fluorophenyl)sulfanylmethylamino]methyl]-5-hydroxy-1-methylindole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrFN2O3S/c1-3-27-20(26)19-14-8-18(25)15(21)9-16(14)24(2)17(19)10-23-11-28-13-6-4-12(22)5-7-13/h4-9,23,25H,3,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPANSGWJLBCVBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CNCSC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrFN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 6-bromo-2-(((((4-fluorophenyl)thio)methyl)amino)methyl)-5-hydroxy-1-methyl-1H-indole-3-carboxylate
Reactant of Route 2
ethyl 6-bromo-2-(((((4-fluorophenyl)thio)methyl)amino)methyl)-5-hydroxy-1-methyl-1H-indole-3-carboxylate
Reactant of Route 3
ethyl 6-bromo-2-(((((4-fluorophenyl)thio)methyl)amino)methyl)-5-hydroxy-1-methyl-1H-indole-3-carboxylate
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ethyl 6-bromo-2-(((((4-fluorophenyl)thio)methyl)amino)methyl)-5-hydroxy-1-methyl-1H-indole-3-carboxylate
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ethyl 6-bromo-2-(((((4-fluorophenyl)thio)methyl)amino)methyl)-5-hydroxy-1-methyl-1H-indole-3-carboxylate
Reactant of Route 6
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ethyl 6-bromo-2-(((((4-fluorophenyl)thio)methyl)amino)methyl)-5-hydroxy-1-methyl-1H-indole-3-carboxylate

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